molecular formula C20H29N3O3 B1664735 (2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one CAS No. 360551-71-9

(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

Cat. No. B1664735
M. Wt: 359.5 g/mol
InChI Key: KPXVCGPCRXEDLT-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-304121 is a histamine H(3) receptor.

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been explored in the synthesis of various complex chemical structures. For instance, the synthesis, spectroscopic, and thermal properties of Pt(II) complexes involving similar polydentate ligands have been investigated, indicating the relevance of such compounds in developing complex chemical structures and analyzing their properties (Baran, Kaya, & Turkyilmaz, 2012).

Potential Anti-Malarial Activity

Research on piperazine derivatives, which are structurally related to the compound , has shown anti-malarial activity. The study of crystal structures of these derivatives revealed the importance of specific molecular groups in generating this activity, highlighting the compound's potential in developing anti-malarial agents (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Anti-Cancer Applications

The compound's derivatives have shown promise in cancer research. A heterocyclic compound structurally similar to the one demonstrated significant anti-bone cancer activity in vitro. This suggests the potential utility of such compounds in developing new cancer therapies (Lv, Zhang, Wang, Pan, & Liu, 2019).

Pharmacological Applications

The compound has also been studied in pharmacology. For example, research on 1,4-substituted piperazine derivatives, which are structurally similar, explored their alpha-adrenoceptors affinity and antagonistic properties. This indicates the potential of such compounds in developing new pharmacological agents (Marona, Kubacka, Filipek, Siwek, Dybała, Szneler, Pociecha, Gunia, & Waszkielewicz, 2011).

properties

CAS RN

360551-71-9

Product Name

(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H29N3O3/c1-15(21)20(25)23-12-10-22(11-13-23)9-2-14-26-18-7-5-17(6-8-18)19(24)16-3-4-16/h5-8,15-16H,2-4,9-14,21H2,1H3/t15-/m1/s1

InChI Key

KPXVCGPCRXEDLT-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N

SMILES

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N

Canonical SMILES

CC(C(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C(=O)C3CC3)N

Appearance

Solid powder

Other CAS RN

360551-71-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

4-((3-(4-(2-aminopropanoyl)-1-piperazinyl)propoxy)phenyl)cyclopropylmethanone
A 304121
A-304121
A304121

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
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(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
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(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 4
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 5
Reactant of Route 5
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one
Reactant of Route 6
(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one

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